High-Yield Synthesis of Benzyl N-Alkylcyanocarbamates from Benzyl n-cyano carbamate Potassium Salt
Benzyl n-cyano carbamate (as its potassium salt) reacts with various alkyl halides to afford benzyl N-alkylcyanocarbamates in high yields. This direct alkylation efficiency contrasts with standard benzyl carbamate, which requires prior N-deprotonation and often yields mixtures of N- and O-alkylated products. In a representative experiment, the potassium salt of benzyl cyanocarbamate was treated with ethyl iodide to give the corresponding N-ethyl derivative in 92% yield [1].
| Evidence Dimension | Synthetic Yield of N-Alkylation |
|---|---|
| Target Compound Data | 92% yield for N-ethylation of potassium benzyl cyanocarbamate |
| Comparator Or Baseline | Standard benzyl carbamate (Cbz) alkylation typically requires strong base and gives variable yields (often <80%) with competing O-alkylation; no direct head-to-head data available. |
| Quantified Difference | 92% vs. typical <80% (qualitative comparison based on literature precedent for Cbz alkylation) |
| Conditions | Reaction of potassium salt of benzyl cyanocarbamate with ethyl iodide in acetone at room temperature [1]. |
Why This Matters
Higher and more predictable yields reduce material waste and improve synthetic efficiency when alkylating this protected amine equivalent.
- [1] Taguchi, T., Sato, Y., Mukaiyama, T. (1973). A Convenient Method for the Syntheses of Benzyl N-Alkylcyanocarbamates and N-Monoalkylisothioureas. Chemistry Letters, 2(11), 1225-1228. View Source
